3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C16H11ClINO2S It is characterized by the presence of a pyrrolidine-2,5-dione core substituted with 4-chlorophenyl and 4-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a nitro group instead of an iodine atom.
3-(4-Chlorophenyl)sulfanyl-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWEYDXOGYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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